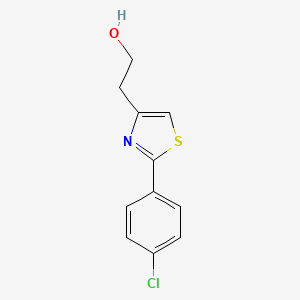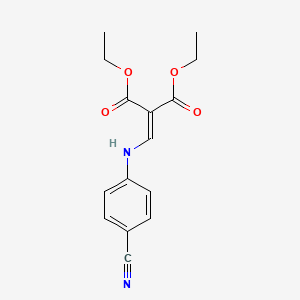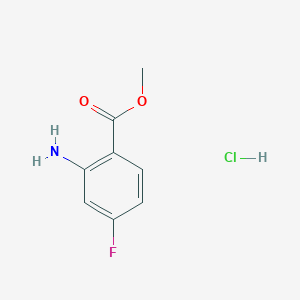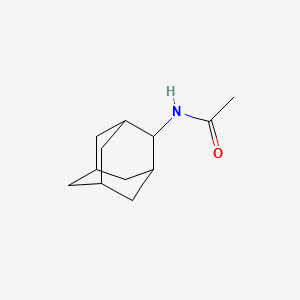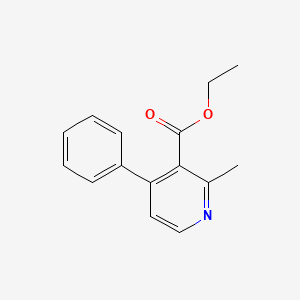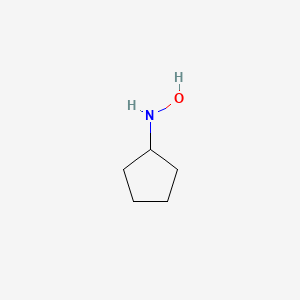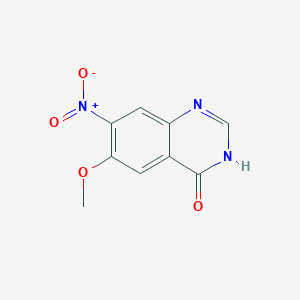![molecular formula C13H16N2O B8810338 Benzonitrile, 4-[(trans-4-aminocyclohexyl)oxy]-](/img/structure/B8810338.png)
Benzonitrile, 4-[(trans-4-aminocyclohexyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-[(trans-4-aminocyclohexyl)oxy]- is an organic compound with the molecular formula C13H16N2O It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a 4-((4-aminocyclohexyl)oxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[(trans-4-aminocyclohexyl)oxy]- typically involves the reaction of 4-aminocyclohexanol with 4-chlorobenzonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-aminocyclohexanol attacks the carbon atom of the chlorobenzonitrile, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
Industrial production of Benzonitrile, 4-[(trans-4-aminocyclohexyl)oxy]- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[(trans-4-aminocyclohexyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions.
Scientific Research Applications
Benzonitrile, 4-[(trans-4-aminocyclohexyl)oxy]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[(trans-4-aminocyclohexyl)oxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Aminocyclohexyl)oxy)-2-chlorobenzonitrile
- 4-((4-Aminocyclohexyl)oxy)-3-methylbenzonitrile
- 4-((4-Aminocyclohexyl)oxy)-2-nitrobenzonitrile
Uniqueness
Benzonitrile, 4-[(trans-4-aminocyclohexyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-(4-aminocyclohexyl)oxybenzonitrile |
InChI |
InChI=1S/C13H16N2O/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-2,5-6,11,13H,3-4,7-8,15H2 |
InChI Key |
HPELXNHOEXFXFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


